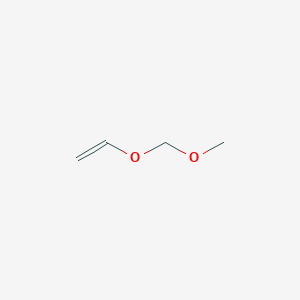

Methoxymethyl vinyl ether

Description

Structure

3D Structure

Properties

CAS No. |

63975-05-3 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

methoxymethoxyethene |

InChI |

InChI=1S/C4H8O2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |

InChI Key |

UVSNPDMUGCTOGJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC=C |

Origin of Product |

United States |

Polymerization Science of Methoxymethyl Vinyl Ether

Cationic Polymerization

Cationic polymerization is a chain-growth polymerization where the active center is a carbocation. nih.gov This process is particularly suitable for monomers with electron-donating substituents, such as vinyl ethers, which can stabilize the positive charge on the growing polymer chain. nih.govnii.ac.jp The polymerization typically involves initiation, propagation, and termination steps. nih.gov

The initiation of cationic polymerization of vinyl ethers, including methoxymethyl vinyl ether, can be achieved using a variety of initiating systems. These systems typically consist of an initiator and a co-initiator (often a Lewis acid). nih.gov

Commonly used initiating systems include:

Protonic Acids with Lewis Acids: A combination of a proton source, such as hydrogen chloride (HCl), and a Lewis acid like tin tetrachloride (SnCl4) or a boron trihalide can effectively initiate polymerization. cmu.eduspsj.or.jp The Lewis acid activates the proton source, making it a more potent initiator.

Organic Acids: Certain strong organic acids, such as 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), have been utilized as catalysts. nih.gov In this case, the acid protonates the vinyl ether monomer to start the polymerization. nih.gov

Halogenated Compounds: Systems involving iodine, sometimes in conjunction with hydrogen iodide (HI), have been historically important for the polymerization of vinyl ethers. wikipedia.org

Aryl Methyl Halides and Silver Salts: A combination of an aryl methyl halide and a silver salt can generate a benzyl (B1604629) cation, which then initiates the cationic polymerization of vinyl ethers. nii.ac.jp

Multifunctional Initiators: For the synthesis of polymers with specific architectures, such as star-shaped polymers, multifunctional initiators like hexa(chloromethyl)melamine (HCMM) activated by zinc chloride can be employed. cmu.edu

Electrophilic Selenium Reagents: Living cationic polymerization of vinyl ethers can be initiated by electrophilic selenium reagents in the presence of a catalyst like pentacarbonylbromomanganese (Mn(CO)5Br) under ambient conditions. rsc.org

The choice of the initiating system is crucial as it influences not only the initiation efficiency but also the control over the polymerization process, including the potential for living polymerization.

Table 1: Examples of Initiating Systems for Cationic Polymerization of Vinyl Ethers

| Initiator/Catalyst System | Monomer Example | Polymerization Characteristics |

|---|---|---|

| HCl / SnCl4 | Isobutyl vinyl ether (IBVE) | Living polymerization |

| Hexa(chloromethyl)melamine (HCMM) / ZnCl2 | Isobutyl vinyl ether (IBVE) | Multifunctional initiation, star-shaped polymers |

| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) | General Vinyl Ethers | Living characteristics |

| Aryl methyl halides / Silver salts | Isobutyl vinyl ether (IBVE), Ethyl vinyl ether (EVE) | Controlled polymerization |

The chain propagation in cationic polymerization of vinyl ethers involves the successive addition of monomer molecules to the growing carbocationic chain end. nih.gov The rate of propagation is influenced by several factors, including the reactivity of the monomer, the nature of the counter-ion, the solvent, and the temperature.

The mechanism involves the nucleophilic attack of the vinyl double bond of a monomer molecule on the carbocationic active center of the growing polymer chain. This process regenerates the carbocation at the new chain end, allowing for further monomer addition.

In some systems, particularly those exhibiting living characteristics, there is a dynamic equilibrium between the active (ionic) propagating species and a dormant (covalent) species. wikipedia.org This equilibrium helps to suppress termination and chain transfer reactions, leading to a more controlled polymerization. For instance, in photocontrolled cationic polymerization, a reversible addition-fragmentation type degenerative chain transfer contributes to narrow dispersities and control over chain growth. cornell.edu

Significant advancements in cationic polymerization have enabled the synthesis of well-defined polymer architectures, such as polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity). This is achieved through living cationic polymerization. wikipedia.org

Living Polymerization: In an ideal living polymerization, there are no irreversible chain termination or transfer reactions. wikipedia.org This allows for the synthesis of polymers where the chain length is directly proportional to the monomer-to-initiator ratio. For vinyl ethers, living cationic polymerization can be achieved by carefully selecting the initiating system and reaction conditions, such as low temperatures. nih.govnih.gov Systems like HCl/SnCl4 and the use of certain organic acids have been shown to induce living polymerization of vinyl ethers. nih.govspsj.or.jp The development of cationic reversible addition-fragmentation chain transfer (RAFT) polymerization has further expanded the scope of living polymerization for vinyl ethers. nih.gov

Telechelic Polymers: Telechelic polymers are polymers that have functional groups at both ends of the polymer chain. rsc.org These polymers are valuable as building blocks for more complex macromolecular structures like block copolymers and polymer networks. rsc.org The synthesis of telechelic poly(vinyl ethers) can be achieved by using a bifunctional initiator, which initiates chain growth in two directions simultaneously. Subsequent termination or end-capping reactions can then introduce the desired functional groups. For example, aldehyde-terminated telechelic poly(2-adamantyl vinyl ether) has been synthesized using a bifunctional initiating system followed by a water-based end-capping reaction. u-fukui.ac.jp

The structure of the vinyl ether monomer, particularly the nature of the substituent on the ether oxygen, significantly influences its reactivity in cationic polymerization. The electron-donating ability of the substituent stabilizes the growing carbocation, which in turn affects the rate of polymerization. nii.ac.jp

For this compound, the methoxymethyl group (-CH2OCH3) is expected to have a notable electronic effect. The additional oxygen atom in the methoxymethyl group can participate in stabilizing the carbocation through resonance, potentially influencing the monomer's reactivity compared to simple alkyl vinyl ethers. However, detailed comparative studies on the polymerization kinetics of this compound versus other vinyl ethers are not extensively available. In general, monomers with electron-donating groups are preferred for cationic polymerization as they stabilize the positive charge on the growing cationic chain, which facilitates propagation. nih.gov

The choice of solvent plays a critical role in cationic polymerization. The polarity of the solvent can affect the dissociation of the ion pairs at the growing chain end, which in turn influences the rates of propagation, termination, and chain transfer. Non-polar solvents like hexane (B92381) and toluene (B28343) are often used for the cationic polymerization of vinyl ethers. spsj.or.jp In some cases, mixed solvent systems, such as a combination of a non-polar and a polar solvent, are employed. wikipedia.org

Stereoregularity: The stereochemistry of the resulting polymer, or its tacticity, is an important characteristic that affects its physical properties. In the cationic polymerization of vinyl ethers, it is possible to control the stereoregularity to produce isotactic polymers, where the substituents are all on the same side of the polymer backbone. The stereocontrol is often influenced by the catalyst system, the counter-ion, and the reaction temperature. nih.gov Chiral counterions have been designed to systematically bias the reactivity and chain-end stereochemical environment during cationic polymerization, leading to catalyst-controlled stereoselective polymerization of vinyl ethers. nsf.gov For instance, using bulky Lewis acids or specific chiral counterions can lead to high degrees of isotacticity in the resulting poly(vinyl ether). nih.govnsf.gov

This compound can be copolymerized with other vinyl ethers to produce random or block copolymers with tailored properties. The relative reactivities of the comonomers will determine the composition and sequence distribution of the resulting copolymer.

Furthermore, cationic polymerization allows for the copolymerization of vinyl ethers with certain cyclic monomers through a process known as cationic ring-opening copolymerization. For example, vinyl ethers can be copolymerized with cyclic thioacetals. nih.gov In such systems, the thioacetal can undergo ring-opening polymerization, introducing thioacetal units into the polymer backbone. nih.gov This approach can be used to create polymers with specific functionalities or degradable linkages within the polymer chain. nih.gov The copolymerization of vinyl ethers with electron-deficient monomers like methyl methacrylate (B99206) can be achieved through a combination of radical and radical-promoted cationic mechanisms. cmu.edu

Radical Polymerization

Challenges in Homopolymerization

This compound, like other vinyl ethers, presents significant challenges to direct homopolymerization via conventional free radical mechanisms. The primary obstacle lies in the electronic nature of the vinyl ether monomer. The oxygen atom of the ether group donates electron density to the double bond, making it highly nucleophilic. cmu.edu This electron-rich nature makes the monomer susceptible to cationic polymerization but resistant to classical radical homopolymerization. cmu.edu Attempts to homopolymerize vinyl ethers using radical initiators typically result in very low yields of low molecular weight polymers, if any at all. cmu.eduresearchgate.net The growing polymer radical, after the addition of a vinyl ether unit, is not sufficiently reactive to propagate the chain effectively. researchgate.net

Recent studies, however, have explored specific conditions to overcome these challenges. For instance, facile direct radical homopolymerization of some vinyl ethers has been achieved in an aqueous suspension in the presence of lithium hydroxide (B78521). nih.gov This success is attributed to a combination of hydrogen bonding between water and the vinyl ether's oxygen, which reduces the reactivity of the growing radical and suppresses side reactions, and cation-π interactions between the lithium ion (Li⁺) and the vinyl group, which "activates" the monomer for polymerization. nih.gov

Mechanisms of Radical-Promoted Cationic Polymerization

A notable pathway for the polymerization of vinyl ethers involves radical-promoted cationic polymerization. This method circumvents the inherent inactivity of vinyl ethers in radical polymerization by using a system that converts a radical species into a cationic one, which then initiates the polymerization of the electron-rich monomer. cmu.edu This process typically involves a free radical initiator in conjunction with a salt, such as a diphenyl iodonium (B1229267) salt. cmu.edu

The general mechanism can be described as follows:

A radical initiator generates a free radical.

This radical can add to a monomer that is susceptible to radical polymerization, such as methyl methacrylate (MMA), to form a growing polymer chain. cmu.edu

The growing poly(MMA) radical can then add to a vinyl ether monomer. cmu.edu

The resulting polymeric alkoxy alkyl radical is then oxidized by the iodonium salt, converting the radical into a cation. cmu.edu

This newly formed cation then initiates the cationic polymerization of the vinyl ether. cmu.edu

This mechanism allows for the copolymerization of monomers that typically polymerize through different mechanisms, such as methacrylates (radical) and vinyl ethers (cationic). cmu.edu Another variation of this is radical-induced cationic frontal polymerization (RICFP), where a thermal radical initiator promotes the decomposition of a superacid-generating salt, which then initiates the cationic polymerization of vinyl ethers and epoxies. acs.org

Activation by Metal-π Complexation for Homopolymerization

To address the challenges of radical homopolymerization of vinyl ethers, activation of the monomer through metal-π complexation has been investigated. One successful approach involves the use of lithium salts to facilitate the thermally initiated radical homopolymerization of vinyl ethers. rsc.org

In this system, the lithium cation (Li⁺) interacts with the carbon-carbon double bond of the vinyl ether, forming a cation-π complex. rsc.org This complexation effectively reduces the electron density of the vinyl group. rsc.org The reduction in electron density increases the stability of the σ-radicals formed during polymerization, thereby suppressing unfavorable side reactions that typically hinder the radical polymerization of vinyl ethers. rsc.org Density functional theory calculations have shown that the interaction between Li⁺ and the C=C–O group of a vinyl ether significantly reduces the HOMO–LUMO energy gap, making the monomer more susceptible to radical attack. rsc.org This method has been shown to produce poly(vinyl ether)s with significant molecular weight and in high yields, where control experiments without the lithium salts show much lower conversions. rsc.org

| Parameter | Value without Li⁺ Complexation | Value with Li⁺ Complexation |

| Poly(IBVE) Yield | 16.2% | ~50% |

| Poly(IBVE) Mₙ (Da) | - | 8,500 |

| HOMO–LUMO Gap (eV) | 6.83 | 4.61 |

This table presents illustrative data based on findings for isobutyl vinyl ether (IBVE) to demonstrate the effect of Li⁺-π complexation on radical homopolymerization. rsc.org

Alternating Copolymerization with Electron-Deficient Monomers

While this compound does not readily undergo radical homopolymerization, it efficiently copolymerizes with electron-deficient monomers in a strictly alternating fashion. researchgate.netresearchgate.net A classic example of this is the copolymerization with maleic anhydride (B1165640). researchgate.netresearchgate.net In this type of system, the electron-rich vinyl ether and the electron-deficient comonomer form a charge-transfer complex. researchgate.net This complex is more reactive towards radical addition than either of the individual monomers, leading to the formation of a copolymer with a 1:1 alternating structure, regardless of the initial monomer feed ratio. researchgate.netgoogle.com

The polymerization can be initiated by standard radical initiators. google.com The resulting poly(methyl vinyl ether-alt-maleic anhydride) is a well-known commercial polymer with a wide range of applications stemming from the reactive anhydride groups. ycxinjingchem.comxinjingchem.com The versatility of this copolymer is due to the ease with which the anhydride unit can be chemically modified post-polymerization. researchgate.net

| Monomer 1 (Electron-Rich) | Monomer 2 (Electron-Deficient) | Resulting Copolymer Structure |

| This compound | Maleic anhydride | Strictly alternating 1:1 copolymer |

| Alkyl vinyl ethers | Fumarates | Alternating copolymer |

| Alkyl vinyl ethers | Acrylonitrile | Copolymerization is evident |

Degradable Polymer Systems

Incorporation of Labile Linkages via Copolymerization

The development of degradable polymers from vinyl monomers, which typically form stable carbon-carbon backbones, is an area of significant research interest. researchgate.netscilit.com For vinyl ethers, one approach to creating degradable systems is to incorporate chemically labile linkages into the polymer backbone during polymerization. This can be achieved through the copolymerization of vinyl ether derivatives that contain cleavable bonds within their structure. researchgate.net

A novel method involves the 1,5-shift radical isomerization polymerization of vinyl ethers that have been specifically designed with acid-cleavable ether linkages in their side chains. researchgate.net In one example, a vinyl ether monomer containing a p-methoxybenzyl ether group in its side chain undergoes radical isomerization polymerization. researchgate.net During this process, a vinyl ether radical intramolecularly abstracts a group, leading to the formation of a polymer where the cleavable p-methoxybenzyl ether linkage is incorporated into the main chain. researchgate.net The resulting polymer can be easily degraded into lower molecular-weight products upon treatment with an acid, such as HCl solution. researchgate.net This strategy allows for the introduction of degradable points into the otherwise stable poly(vinyl ether) backbone.

| Monomer System | Polymerization Method | Labile Linkage | Degradation Condition |

| Vinyl ether with p-methoxybenzyl ether in side chain | 1,5-shift radical isomerization polymerization | p-methoxybenzyl ether in main chain | Acidic (e.g., HCl solution) |

| Hydroxy-functional vinyl ethers and 2-methylene-1,3-dioxepane (B1205776) (MDO) | Radical copolymerization | Ester linkages from MDO ring-opening | Alkaline conditions |

Another related approach is the radical copolymerization of hydroxy-functional vinyl ethers with cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (MDO). rsc.org The radical ring-opening polymerization of MDO introduces ester linkages into the polymer backbone, which are susceptible to hydrolysis, particularly under alkaline conditions, rendering the copolymer degradable. rsc.org

Controlled Degradation Pathways of Poly(this compound) Derivatives

The controlled degradation of polymers is a critical aspect of their design for various applications, particularly in the biomedical field for drug delivery and in the development of environmentally friendly materials. For poly(this compound) (PMMVE) and its derivatives, the primary and most extensively studied pathway for controlled degradation is through acid-catalyzed hydrolysis of the vinyl ether linkages.

The fundamental mechanism of vinyl ether hydrolysis proceeds via a rate-determining proton transfer to the β-carbon of the vinyl ether. This is followed by a rapid hydration step and subsequent decomposition of the resulting hemiacetal intermediate. This mechanism has been well-established for various vinyl ethers and is applicable to the polymer backbone of PMMVE derivatives. The susceptibility of the ether linkage to acid-catalyzed cleavage provides a reliable method for designing stimuli-responsive polymers that degrade under specific environmental conditions, most notably a decrease in pH.

In the context of PMMVE derivatives, this acid-labile property is of significant interest. For instance, copolymers incorporating vinyl ether segments can be engineered to be stable at physiological pH (around 7.4) but to degrade in more acidic environments, such as those found in endosomes (pH 5.0-6.0) or lysosomes (pH 4.5-5.0) within cells, or in acidic tumor microenvironments. This pH-triggered degradation allows for the targeted release of encapsulated therapeutic agents.

Research into derivatives of poly(vinyl ether)s has demonstrated the tunability of their degradation rates. The electronic properties of substituents near the vinyl ether linkage can significantly influence the kinetics of acid-catalyzed hydrolysis. Electron-donating groups tend to stabilize the carbocation intermediate formed during the protonation step, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation, leading to a slower degradation rate. This principle allows for the fine-tuning of the polymer's degradation profile to match the requirements of a specific application.

A study on pH-responsive assemblies for gene delivery utilized phenyl substituted vinyl ethers (PIVE) as acid-cleavable linkers. The hydrolysis rates of these linkers were shown to be highly dependent on the substituents on the phenyl ring. For example, the presence of an electron-donating methoxy (B1213986) group was found to enhance the cleavage of the vinyl ether bond. nih.gov This work highlights the potential for creating a library of PMMVE-based copolymers with a range of degradation kinetics.

The impact of pH on the degradation of a model poly(vinyl ether) derivative is illustrated in the following data table, which summarizes the hydrolysis half-life of a methoxy poly(ethylene glycol)-vinyl ether-lipid conjugate at different pH values.

| pH | Hydrolysis Half-life (t½) in hours |

| 4.2 | ~2 |

| 5.4 | ~20 |

| 7.4 | >100 |

This table presents illustrative data based on findings for similar vinyl ether-containing systems to demonstrate the principle of pH-dependent degradation.

Beyond acid-catalyzed hydrolysis, other degradation pathways may be relevant for PMMVE derivatives, although they are less specific to the this compound structure itself. These can include thermal degradation and photooxidative degradation. Thermal degradation typically occurs at elevated temperatures and can involve random chain scission or depolymerization. Photooxidative degradation, initiated by exposure to light in the presence of oxygen, can also lead to chain cleavage through radical-mediated processes. However, for controlled degradation under physiological conditions, acid-catalyzed hydrolysis remains the most pertinent and widely exploited mechanism for PMMVE and its derivatives.

Copolymers of methyl vinyl ether, such as poly(methyl vinyl ether-co-maleic acid), have been investigated for their drug release properties. While not a direct degradation of the PMMVE backbone, the interactions within these copolymer matrices and their response to external stimuli like microwave irradiation can influence the release of an entrapped drug, which is a form of controlled release. nih.gov Furthermore, copolymers containing poly(methyl vinyl ether-alt-maleic monoethyl ester) have been used to create pH-responsive nanogels that swell at physiological pH and shrink in acidic conditions, a property that can be harnessed for controlled drug delivery. nih.gov

Applications in Advanced Organic Synthesis

Protecting Group Chemistry

The temporary masking of reactive functional groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other parts of a molecule. The methoxymethyl (MOM) group, readily introduced using reagents like methoxymethyl vinyl ether, is a prominent choice for the protection of alcohols. chemistrytalk.orgwikipedia.orgtcichemicals.com

Methoxymethyl (MOM) Ethers as Hydroxyl Protecting Groups

The MOM group is valued for its ease of introduction and its stability across a broad range of reaction conditions. benthamdirect.com It is generally stable to a variety of oxidizing and reducing agents, bases, nucleophiles, and electrophiles, and is stable in a pH range of 4 to 12. adichemistry.com This robustness makes it compatible with many common synthetic transformations. adichemistry.com

The introduction of the MOM protecting group can be achieved through several methods. A common approach involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com Alternative, less toxic methods utilize dimethoxymethane (B151124) (methylal) in the presence of a Lewis acid or a dehydrating agent like phosphorus pentoxide. adichemistry.comgoogle.com Zirconium(IV) chloride has also been shown to be an efficient catalyst for the preparation of MOM ethers from alcohols and formaldehyde (B43269) dimethyl acetal (B89532) under solvent-free conditions. researchgate.net

Table 1: Selected Reagents for the Introduction of the MOM Protecting Group

| Reagent(s) | Base/Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | Room Temp | A common and effective method. wikipedia.orgadichemistry.com |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | --- | Suitable for forming alkoxides first. adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) | Chloroform | 25 °C | Yields can be improved with dry solvent. adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | --- | Not as effective for tertiary alcohols. adichemistry.com |

| Formaldehyde dimethyl acetal | Zirconium(IV) chloride (ZrCl4) | Solvent-free | Room Temp | An efficient and environmentally friendly option. researchgate.net |

Selective Deprotection Strategies

The removal of the MOM group is typically accomplished under acidic conditions, as it is an acetal. adichemistry.com This cleavage can be achieved by simple hydrolysis with a mineral acid, such as hydrochloric acid, in a protic solvent like methanol (B129727). adichemistry.com However, the need for milder and more selective methods has led to the development of numerous alternative deprotection strategies.

For instance, Lewis acids such as bismuth triflate have been employed for the efficient hydrolysis of MOM ethers at room temperature in an aqueous medium, showing high selectivity in the presence of other protecting groups like TBDMS, TBDPS, benzyl (B1604629), and allyl ethers. oup.com Another mild and highly chemoselective method combines trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) with 2,2′-bipyridyl. acs.orgrsc.org This system allows for the deprotection of aliphatic MOM ethers while aromatic MOM ethers can be converted to their corresponding silyl (B83357) ethers. acs.org Furthermore, a solvent-free approach using p-toluenesulfonic acid (pTSA) has been developed, offering an environmentally friendly and high-yielding method for MOM deprotection that is compatible with various other protecting groups. benthamdirect.com

Table 2: Selected Methods for the Deprotection of MOM Ethers

| Reagent(s) | Solvent | Conditions | Selectivity/Notes |

|---|---|---|---|

| Hydrochloric acid (HCl) | Methanol | Boiling | A standard, strong acid hydrolysis method. adichemistry.com |

| Bismuth triflate (Bi(OTf)3) | THF/Water | Room Temp | Highly selective for MOM ethers over silyl and benzyl ethers. oup.com |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridyl | Dichloromethane | 0 °C to Room Temp | Mild and chemoselective; can differentiate between aliphatic and aromatic MOM ethers. acs.org |

| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp | Environmentally friendly, high-yielding, and compatible with many other protecting groups. benthamdirect.com |

| Zirconium(IV) chloride (ZrCl4) | Isopropanol | Reflux | The same Lewis acid can be used for both protection and deprotection. researchgate.net |

| Carbon tetrabromide (CBr4) | --- | --- | A mild method used in the final stages of complex natural product synthesis. wiley.com |

Stereoselective Synthesis of Complex Molecules

This compound is a valuable building block in the stereoselective synthesis of complex natural products, particularly those containing polyoxygenated skeletons. Its ability to participate in reactions that create new stereocenters with high levels of control is crucial in these endeavors.

Construction of Polyoxygenated Skeletons

The synthesis of molecules with multiple, stereochemically defined oxygen functionalities is a significant challenge in organic chemistry. rsc.org this compound provides a route to such structures. For example, it can be used to construct 2,3-syn-1,2,3-triol skeletons with high stereoselectivity. orgsyn.org This process involves the lithiation of this compound, followed by addition to an aldehyde to create an α-hydroxy enol ether. Subsequent intramolecular hydrosilylation and oxidative cleavage of the resulting carbon-silicon bonds yield the desired polyoxygenated framework. orgsyn.org The MOM group's stability and predictable removal are key to the success of such synthetic sequences. In the synthesis of highly oxygenated taxanes, MOM ethers were chosen to protect multiple alcohol functionalities due to their stability during crucial downstream oxidation steps. wiley.com Similarly, in the synthesis of polyoxygenated benzo[j]fluoranthenes, the MOM group proved superior to silyl ethers, which were unstable under the reaction conditions. beilstein-journals.orgnih.govbeilstein-journals.org

Diastereoselective and Enantioselective Transformations

This compound and its derivatives are key participants in various diastereoselective and enantioselective reactions. For instance, the cycloaddition of vinyl ethers with isomünchnones has been shown to proceed with complete diastereoselectivity. rsc.org Gold-catalyzed cycloadditions involving allenes and vinyl ethers have also been developed to produce complex heterocyclic systems with high stereocontrol. beilstein-journals.org

In the realm of enantioselective catalysis, chiral Brønsted acids have been used to mediate the hydrocyanation of vinyl ethers, providing access to enantiomerically enriched cyanohydrin alkyl ethers. pitt.edu Furthermore, enantioselective 1,3-dipolar cycloadditions between iminoesters derived from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) and activated alkenes, where the hydroxyl group of HMF is protected as a MOM ether, have been achieved with excellent diastereo- and enantioselectivity using a copper(I) catalyst. rsc.org These methods open avenues for the synthesis of complex, enantioenriched heterocyclic scaffolds from renewable resources. rsc.org

Carbon-Carbon Bond Formation

The vinyl ether moiety of this compound is a versatile handle for the formation of new carbon-carbon bonds. It can act as a nucleophile or be transformed into other reactive intermediates.

One notable application is its use as a formyl anion equivalent. researchgate.net The lithiated species derived from this compound can add to aldehydes and ketones. The resulting adducts can then be hydrolyzed to furnish aldehydes, effectively achieving a carbon homologation. researchgate.netresearchgate.net This strategy has been employed in the synthesis of complex molecules, including those related to the Strychnos alkaloids. researchgate.net

Furthermore, this compound can participate in cycloaddition reactions. For example, its reaction with acrolein is a key step in the commercial synthesis of glutaraldehyde. wikipedia.org It also engages in [3+2] cycloaddition reactions, such as with allenyl MOM ethers catalyzed by gold complexes, to form bicyclic systems. beilstein-journals.org These reactions highlight the utility of the vinyl ether component in constructing diverse carbon skeletons.

Reactions with Carbonyl Compounds (e.g., Aldol-type processes)

This compound serves as a precursor to a nucleophilic vinyl anion equivalent for reactions with carbonyl compounds, functioning in a manner analogous to an enolate in an Aldol-type process. The lithiation of this compound creates a reactive species that can add to aldehydes and ketones. orgsyn.org

A notable example involves the use of diphenyl(methoxymethyl)phosphine oxide. This compound can be deprotonated with a strong base to form a lithium derivative. This lithiated species readily adds to various aldehydes and ketones. The resulting adducts can often be separated into their diastereoisomers, each of which can then be treated with a base to yield a single geometrical isomer of a this compound. Subsequent hydrolysis of these vinyl ethers provides a reliable method for aldehyde synthesis, where the initial lithiated reagent effectively acts as a formyl anion equivalent. rsc.org

Another relevant transformation is the condensation reaction of arylacetones with formaldehyde in the presence of a strong base catalyst, such as sodium hydroxide (B78521), to produce aryl vinyl ketones. google.com While not directly starting from this compound, this process illustrates an Aldol-type condensation that generates a vinyl ether-like structure as part of the product. The reaction proceeds through the formation of intermediate aryl bis(hydroxyalkyl) ketones and aryl bis(alkoxyalkyl) ketones. google.com The general conditions for such base-catalyzed condensations are typically mild, often carried out at room temperature (around 25°C), which makes them amenable to large-scale synthesis. google.com

| Carbonyl Substrate | Reagent/Conditions | Product Type | Ref |

| Aldehydes/Ketones | Diphenyl(methoxymethyl)phosphine oxide, n-BuLi | β-Hydroxy phosphine (B1218219) oxide | rsc.org |

| Arylacetone | Formaldehyde, NaOH, R2OH | Aryl vinyl ketone | google.com |

Applications in Natural Product Synthesis and Analogues

The unique reactivity of this compound and its derivatives has been harnessed in the synthesis of complex natural products and their analogues. The introduction of a vinyl ether moiety can be a key step in building intricate molecular architectures.

A specific application is found in the synthesis of a simplified core of Rishirilide B, a natural product with an interesting stereochemical arrangement. nih.gov In this synthesis, an excess of lithiated this compound is reacted with a vinylogous ester at low temperatures (-78 °C to 25 °C) in tetrahydrofuran (THF). This reaction results in the formation of an α-hydroxyvinyl ether in high yield (94%) as a single stereoisomer. nih.gov This transformation highlights the utility of lithiated this compound as a nucleophile for creating chiral centers. The resulting vinyl ether can then be further elaborated. For instance, it can undergo oxidative cleavage to an ester, which can then be hydrolyzed to the corresponding carboxylic acid, a key functional group for further modifications. nih.gov

Vinyl ethers, in general, are pivotal in various strategies for natural product synthesis. For example, a radical cyclization of a vinyl ether intermediate has been employed in the construction of the C(6)–C(18) fragment of iriomoteolide-2a. researchgate.net Furthermore, the methoxymethyl (MOM) ether functionality itself is widely used as a protecting group for hydroxyl moieties during complex syntheses, due to its stability under various reaction conditions and its selective removal. researchgate.netnumberanalytics.com

Heterocycle Synthesis

This compound and related vinyl ethers are valuable precursors for the synthesis of various heterocyclic systems, primarily through cycloaddition and cycloisomerization reactions. wiley.comnih.gov

One of the key strategies involves the [4+2] cycloaddition (Diels-Alder reaction). For example, ethyl vinyl ether can react with nitrosoalkenes, generated in situ from α-halo-oximes, in a regio- and diastereoselective one-pot synthesis to afford functionalized 1,2-oxazine derivatives. wiley.com Although this example uses ethyl vinyl ether, the principle extends to other vinyl ethers.

Gold(I)-catalyzed cycloisomerization reactions of substrates containing a vinyl ether moiety are particularly powerful for heterocycle synthesis. For instance, vinyl propargyl ethers can undergo a gold(I)-catalyzed cascade reaction that begins with a Claisen-type rearrangement to form an allenyl ketone intermediate. This intermediate then undergoes a 5-exo-dig cyclization to furnish highly substituted furans under mild conditions. nih.gov

Radical cyclizations also provide a pathway to heterocyclic structures. The synthesis of the natural product (+)-monocerin, a dihydroisocoumarin, involves a key step where a radical derived from the reaction of tributylstannane with a bromo-substituted benzyl vinyl ether undergoes cyclization to form the core heterocyclic ring system. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Heterocyclic Product | Ref |

| [4+2] Cycloaddition | α-Halo-oxime, Ethyl vinyl ether | Base | 1,2-Oxazine derivative | wiley.com |

| Cycloisomerization | Vinyl propargyl ether | Au(I) catalyst | Substituted furan | nih.gov |

| Radical Cyclization | Bromo-benzyl vinyl ether | Tributylstannane | Dihydroisocoumarin core | researchgate.net |

Intermolecular and Intramolecular Transformations

Hydroalkoxylation Reactions

Hydroalkoxylation involves the addition of an alcohol across a carbon-carbon double or triple bond. This reaction can be catalyzed by various transition metals and can occur in both an intermolecular and intramolecular fashion.

Intermolecular hydroalkoxylation has been reported for the synthesis of methyl enol ethers. For example, a gold-catalyzed reaction of an alkyne with methanol in the absence of a solvent can produce a methyl enol ether. wiley.com Another example is the palladium-catalyzed regioselective intermolecular hydroalkoxylation of 1-arylbutadienes, which provides (E)-(3-alkoxybut-1-enyl)benzenes. organic-chemistry.org In this latter case, chloromethyl methyl ether (MOMCl) was found to be a crucial additive for the reaction's success. organic-chemistry.org

Intramolecular hydroalkoxylation is a powerful tool for the synthesis of cyclic ethers. Iron(III) salts have been shown to catalyze the intramolecular hydroalkoxylation of allenes. sci-hub.se A significant application is the tandem intramolecular hydroalkoxylation-hydroarylation reaction of 5-alkynols, which can be catalyzed by gold or platinum complexes. This cascade process leads to the formation of enantiopure benzo-fused cyclic ethers. researchgate.net The reaction is believed to proceed through an initial hydroalkoxylation of the alkyne by the tethered alcohol to form an enol ether intermediate, which then undergoes further cyclization. researchgate.net

Conjugate Additions

This compound and its derivatives can participate in conjugate addition (Michael addition) reactions, acting either as a nucleophilic donor or an electrophilic acceptor.

When deprotonated with a strong base like sec-butyllithium, this compound forms a nucleophilic α-lithiated species. orgsyn.orgresearchgate.net This organolithium reagent can then, in principle, act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (enones). The regioselectivity of such additions (1,2- vs. 1,4-addition) can often be controlled. For organolithium reagents, 1,2-addition to the carbonyl group is often favored. However, 1,4-conjugate addition can be promoted by using weaker lithium nucleophiles or by adding donor ligands like hexamethylphosphoramide (B148902) (HMPA), which solvate the lithium cation and weaken its coordination to the carbonyl oxygen. wikipedia.org

Conversely, vinyl ethers themselves can act as Michael acceptors due to the electron-withdrawing effect of the ether oxygen, which activates the double bond for nucleophilic attack. While less common than for α,β-unsaturated ketones, this reactivity is documented. For instance, a patent describes the use of methyl vinyl ether as a Michael acceptor in reactions with Michael donors such as dimethyl malonate, catalyzed by a base like potassium hydroxide. google.com This suggests that this compound could undergo similar transformations.

| Role of this compound Derivative | Reaction Type | Reactants | Conditions | Product Type | Ref |

| Michael Donor | Conjugate Addition | Lithiated this compound, α,β-Unsaturated carbonyl | Donor ligands (e.g., HMPA) | 1,4-Adduct | wikipedia.org |

| Michael Acceptor | Conjugate Addition | This compound, Michael donor (e.g., malonate) | Base (e.g., KOH) | Michael Adduct | google.com |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of reactions involving methoxymethyl vinyl ether.

Chemical Shift Analysis and Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the chemical environment of each nucleus.

For instance, in the ¹H NMR spectrum of (4-chlorophenyl)methyl vinyl ether, the vinyl protons exhibit distinct signals. The proton on the oxygen-bearing carbon (OCH=) appears as a doublet of doublets at approximately 6.58 ppm, while the terminal vinyl protons (=CH₂) resonate at around 4.30 ppm and 4.06 ppm. rsc.org The methylene (B1212753) protons (CH₂O) of the methoxymethyl group typically show a singlet around 4.77 ppm. rsc.org

In ¹³C NMR, the carbons of the vinyl group are also clearly distinguishable. The OCH= carbon resonates at approximately 151.6 ppm, and the =CH₂ carbon appears further upfield at about 87.9 ppm. rsc.org The chemical shifts of the methoxy (B1213986) and methylene carbons of the methoxymethyl group are also identifiable, aiding in the complete structural assignment.

A study on α-lithiated vinyl ethers utilized NMR to understand their structures in solution. researchgate.net For example, the synthesis of (1-(methoxymethoxy)vinyl)lithium was monitored by NMR, confirming the formation of the desired product. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative. Data sourced from a study on (4-chlorophenyl)methyl vinyl ether in DMSO-d₆. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| OCH= | 6.58 (dd) | 151.6 |

| =CH₂ | 4.30 (dd), 4.06 (dd) | 87.9 |

| CH₂O | 4.77 (s) | 68.7 |

| Aromatic CH | 7.43 (d), 7.39 (d) | 129.3, 128.3 |

| Aromatic C | - | 136.1, 132.3 |

Real-time Reaction Monitoring (e.g., In-line FTIR)

While NMR is powerful for structural analysis, in-line Fourier-transform infrared (FTIR) spectroscopy is often employed for real-time monitoring of reactions involving vinyl ethers. science.gov This technique allows for the continuous tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands. For polymerization reactions, techniques like ¹H Time Domain NMR (¹H TD-NMR) can monitor the process in real-time by observing changes in molecular mobility as liquid reagents form solid products. mdpi.com The development of online monitoring systems, coupling microreactors with analytical techniques, has enabled rapid screening and optimization of polymerization reactions. monash.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products, as well as for identifying intermediates.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. cuni.cz For example, in the characterization of various substituted vinyl ethers, HRMS with electrospray ionization (ESI) was used to confirm the elemental composition of the synthesized molecules. rsc.org The calculated mass for the [M+Ag]⁺ adduct of (4-chlorophenyl)methyl vinyl ether was found to be 276.9381, closely matching the experimentally observed value of 276.9370. rsc.org Similarly, for decyl vinyl ether, the calculated m/z for the [M+Ag]⁺ ion was 291.0873, which was in exact agreement with the found value. rsc.org

Table 2: HRMS Data for Selected Vinyl Ether Derivatives. Data illustrates the accuracy of HRMS in molecular formula confirmation. rsc.org

| Compound | Ion | Calculated m/z | Found m/z |

| (4-Chlorophenyl)methyl Vinyl Ether | [M+Ag]⁺ | 276.9381 | 276.9370 |

| (4-Bromophenyl)methyl Vinyl Ether | [M+Ag]⁺ | 320.8865 | 320.8880 |

| Decyl Vinyl Ether | [M+Ag]⁺ | 291.0873 | 291.0873 |

Analysis of Intermediates and Reaction Pathways

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is instrumental in identifying transient intermediates and elucidating reaction mechanisms. For instance, in studies of polymerization reactions, electrospray ionization mass spectrometry (ESI-MS) can be used for online monitoring to detect growing polymer chains and other intermediates directly from the reaction mixture. rsc.org Research on the microbial degradation of ethers has shown that a reactive dichloro vinyl ether intermediate can be formed, which was isolated and characterized by MS and NMR spectroscopy. researchgate.net The ability to detect these short-lived species provides crucial insights into the step-by-step process of the reaction.

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating complex mixtures, monitoring the progress of reactions, and purifying the final products in syntheses involving this compound.

Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. rsc.orgclockss.org For purification, flash chromatography is commonly employed, using silica (B1680970) gel as the stationary phase. rsc.orgrsc.org In the purification of vinyl ethers, it is sometimes necessary to neutralize the silica gel with an amine like triethylamine (B128534) to prevent acid-catalyzed decomposition of the product. rsc.org

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for analyzing the purity of volatile compounds like this compound and for quantitative analysis of reaction mixtures. nih.gov The NIST Chemistry WebBook provides gas chromatography data for methoxyethene (methyl vinyl ether), which is a valuable reference for analytical method development. nist.govnist.gov

High-performance liquid chromatography (HPLC) is another versatile technique used for both analytical and preparative separations of vinyl ether derivatives, especially for less volatile or thermally sensitive compounds. nih.gov The combination of different chromatographic methods, such as reversed-phase and hydrophilic interaction liquid chromatography (multidimensional LC), can provide enhanced separation for complex samples. unl.edu

Table 3: Chromatographic Methods and Their Applications in this compound Chemistry.

| Technique | Application | Key Features | References |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Rapid, simple, qualitative analysis of reaction progress. | rsc.orgclockss.org |

| Flash Chromatography | Product purification | Separation of products from unreacted starting materials and byproducts. Neutralization of silica gel may be required. | rsc.orgrsc.org |

| Gas Chromatography (GC) | Purity analysis, reaction monitoring | High-resolution separation of volatile compounds. Can be quantitative. | nih.govnist.gov |

| High-Performance Liquid Chromatography (HPLC) | Product analysis and purification | Suitable for a wide range of compounds, including less volatile derivatives. | nih.gov |

Gas Chromatography (GC) for Volatile Products and Purity

Gas chromatography is a primary method for assessing the purity of volatile compounds like vinyl ethers and for analyzing the composition of reaction mixtures. google.comnih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

In the synthesis of vinyl ethers, GC is used to determine the conversion of starting materials and the purity of the final product. google.com For instance, the purity of various vinyl ethers, such as butyl vinyl ether and octadecyl vinyl ether, is routinely determined by GC, often reported as a percentage (e.g., >99.0% or ≥85.0%). ruifuchemical.comvwr.com In a process for producing vinyl ether compounds, gas chromatography was used to analyze the reaction mixture, which showed a 94% yield of benzyl (B1604629) vinyl ether with 100% conversion from benzyl alcohol. google.com

Furthermore, GC is instrumental in analyzing the products of reactions involving vinyl ethers. For example, in the pyrolysis of vinyl ethyl ether, a two-column system (dimethylsulfolane followed by squalane (B1681988) on Celite) was used to separate the various products. oup.com This allowed for the determination of both the chemical and radiochemical purity of the starting material. oup.com Similarly, in formal exchange reactions between ketones and vinyl ethers, the resulting products were characterized by GC-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). csic.es

The table below summarizes typical GC applications in the context of vinyl ethers.

| Application | Analyte | Purity/Yield | Reference |

| Purity Analysis | Butyl Vinyl Ether | >99.0% | ruifuchemical.com |

| Purity Analysis | Octadecyl Vinyl Ether | ≥85.0% | vwr.com |

| Reaction Monitoring | Benzyl Vinyl Ether | 94% Yield | google.com |

| Product Analysis | Pyrolysis of Vinyl Ethyl Ether | 99.4% Chemical Purity | oup.com |

| Product Characterization | Exchange reaction products | Identified and quantified | csic.es |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers, which is critical in asymmetric synthesis involving this compound. Chiral stationary phases (CSPs) are commonly employed to achieve the separation of enantiomeric pairs. up.pt

In the context of reactions involving vinyl ethers, HPLC is the standard method for determining the enantiomeric excess (ee) of chiral products. For instance, in the catalytic asymmetric synthesis of 8-oxabicyclooctanes via [5+2] pyrylium (B1242799) cycloadditions with vinyl ethers, the enantiomeric excess of the products was determined by HPLC using commercial chiral columns. nih.gov Similarly, the enantiomeric excess of allenyl alcohols, synthesized via a gold(I)-catalyzed rearrangement of a propargyl vinyl ether, was determined by chiral HPLC analysis. nih.gov

The choice of the chiral stationary phase is crucial for successful enantioseparation. Cellulose-based CSPs, such as Chiralcel OD, are frequently used. doi.org The development of HPLC methods often involves screening different CSPs and mobile phase compositions to achieve optimal separation. researchgate.net

The following table provides examples of HPLC applications for determining the enantiomeric excess in reactions involving vinyl ethers.

| Reaction Type | Product | Chiral Stationary Phase | Enantiomeric Excess | Reference |

| [5+2] Cycloaddition | 8-Oxabicyclooctane | Commercial chiral columns | up to 96% | nih.gov |

| spectrabase.comspectrabase.com-Sigmatropic Rearrangement | Allenyl alcohol | Chiral HPLC analysis | >79% | nih.gov |

| Carbonyl Ylide Cycloaddition | Oxabicyclo[3.2.1]octane | Chiral HPLC analysis | 95% | harvard.edu |

| Catalytic Reduction | 1,3-Glyceryl diethers | Chiralcel OD | Not specified | doi.org |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Mw/Mn) of polymers derived from this compound. nih.gov This technique separates molecules based on their hydrodynamic volume in solution.

GPC is crucial for characterizing poly(vinyl ether)s synthesized through various polymerization methods, such as living cationic polymerization. nih.gov The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI are key parameters that dictate the physical and mechanical properties of the resulting polymer. For instance, in the cationic polymerization of isobutyl vinyl ether, GPC was used to demonstrate that polymers with molecular weights up to 66 kg/mol and narrow PDI values could be synthesized. nih.gov

The experimental setup for GPC typically involves a series of columns packed with porous materials of different pore sizes, a refractive index (RI) or UV detector, and a suitable solvent (eluent) such as tetrahydrofuran (B95107) (THF). nih.gov Polystyrene standards are often used for calibration. rsc.org

The data table below showcases the application of GPC in the characterization of various poly(vinyl ether)s.

| Polymer | Polymerization Method | Mn ( kg/mol ) | Mw/Mn (PDI) | Reference |

| Poly(isobutyl vinyl ether) | Cationic Polymerization | 29.8 | 1.16 | nih.gov |

| Poly(isobutyl vinyl ether) | Cationic Polymerization | up to 66 | Narrow | nih.gov |

| Poly(vinyl ether)s | Cationic Polymerization | Varies | Varies | rsc.org |

| Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s | Living Cationic Polymerization | >20 | - | nih.gov |

Other Analytical Techniques for Polymer Characterization

In addition to chromatography, a variety of other analytical techniques are essential for a comprehensive characterization of polymers derived from this compound. rsc.org These techniques provide information about the chemical structure, thermal properties, and morphology of the polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the chemical structure of poly(vinyl ether)s. mdpi.comgoogle.com ¹H NMR can be used to determine the conversion of monomers during polymerization and to analyze the end groups of the polymer chains. rsc.org ¹³C NMR provides detailed information about the tacticity of the polymer, which describes the stereochemical arrangement of the side chains along the polymer backbone. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer. mdpi.com It is particularly useful for confirming the successful polymerization of the vinyl ether monomer and for detecting any residual starting materials or byproducts. rsc.org The presence of characteristic ether linkages and the absence of vinyl C=C stretching vibrations are key indicators of successful polymerization.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of poly(vinyl ether)s. DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are crucial for understanding its physical state and processing characteristics. mdpi.comscience.gov TGA provides information about the thermal stability and decomposition profile of the polymer. rsc.org

Mass Spectrometry (MS): While less common for high molecular weight polymers, mass spectrometry, particularly when coupled with GC (GC-MS), is valuable for identifying volatile oligomers and degradation products. spectrabase.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are instrumental in predicting and explaining the chemical behavior of methoxymethyl vinyl ether. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of the molecule, offering insights into its reactivity. scienceopen.com

Computational studies have been employed to map the potential energy surfaces for various reactions involving vinyl ethers. For instance, density functional theory (DFT) calculations have been used to investigate the iridium-catalyzed hydroarylation of vinyl ethers. These calculations revealed that the reaction proceeds through a modified Chalk–Harrod type mechanism, and both steric and electronic effects of the alkoxy group are responsible for the observed branched selectivity. rsc.org The energy barriers for different steps, such as C-H oxidative addition and migratory insertion, have been calculated to elucidate the reaction mechanism. rsc.org

In the context of atmospheric chemistry, the reaction of methyl vinyl ether with OH radicals has been studied theoretically. researchgate.netresearchgate.net These studies explored multiple reaction pathways, including hydrogen abstraction and OH addition to the double bond. The energy profiles calculated using methods like QCISD(T) and CBS-QB3 show that addition of the OH radical to the terminal carbon of the double bond is a major pathway. researchgate.netacs.org For example, the energy profile for the reaction of cis-methyl vinyl ether with an OH radical shows different energy barriers for hydrogen abstraction and addition pathways. researchgate.net

Similarly, the reaction of methyl vinyl ether with Cl atoms has been analyzed, identifying Cl-addition and H-abstraction pathways and their corresponding energy barriers. acs.org The cycloaddition reactions of singlet oxygen with methyl vinyl ether have also been explored, revealing that the reaction proceeds through a diradical intermediate. researchgate.net The energy barriers for the transformation of this diradical to products like dioxetane have been calculated to be lower than alternative pathways. researchgate.net

Table 1: Calculated Energy Barriers for Reactions of Methyl Vinyl Ether (MVE)

| Reactant | Reaction Type | Method | Calculated Barrier (kcal/mol) |

| MVE + OH radical | H-abstraction (-OCH2-) | QCISD(T)//M06-2X | Varies by position |

| MVE + OH radical | OH addition (terminal C) | QCISD(T)//M06-2X | Lower than abstraction |

| MVE + Cl atom | Cl-addition | CBS-QB3 | - |

| MVE + Cl atom | H-abstraction | CBS-QB3 | Varies by position |

| MVE + ¹O₂ | Diradical to Dioxetane | DFT(B3LYP) | 9 |

| MVE + ¹O₂ | Diradical to Peroxirane | DFT(B3LYP) | 12-13 |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. ossila.com In this compound, the electron-donating methoxy (B1213986) group increases the energy of the HOMO, making it a poor dienophile in Diels-Alder reactions because it raises the LUMO energy, thus decreasing its reactivity with the diene's HOMO. vaia.com

Computational studies have shown that the HOMO-LUMO energy gap can be significantly influenced by interactions with other species. For example, in the radical homopolymerization of vinyl ethers, the interaction between Li+ and the C=C-O group of isobutyl vinyl ether was found to reduce the HOMO-LUMO energy gap from 6.83 eV to 4.61 eV. rsc.org This reduction in the energy gap is due to a cation-π complexation that decreases the electron density of the vinyl group, thereby increasing the stability of the resulting radical. rsc.org

The electronic structure of vinyl ethers also plays a crucial role in their reactions. The p–π conjugation between the C=C double bond and the oxygen atom influences the energy barrier for certain reactions. rsc.org

Table 2: HOMO-LUMO Energy Gaps

| Molecule/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isobutyl vinyl ether | DFT | - | - | 6.83 |

| Isobutyl vinyl ether + Li⁺ | DFT | - | - | 4.61 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 |

Modeling of Intermediates and Transition States

Computational modeling allows for the detailed study of highly reactive intermediates and transition states that are often transient and difficult to observe directly.

Carbocations are key intermediates in many reactions of vinyl ethers, particularly in cationic polymerization. The stability of these carbocations is influenced by several factors, including the nature of the substituents. masterorganicchemistry.com Oxygen substitution, as in the case of the methoxymethyl group, has a significant effect on carbocation stability. researchgate.net

Theoretical studies have been conducted to understand the stability of carbocations derived from vinyl ethers in aqueous media. mdpi.com For instance, DFT calculations have been used to model the active center in the cationic polymerization of vinyl ethers initiated by alcohol/B(C₆F₅)₃ systems in water. nih.gov These models, such as (CH₃)₂C(C₆H₅)⁺–B(C₆F₅)₃–OH⁻, provide insights into the structure and stability of the propagating carbocation. mdpi.comnih.gov The calculations have shown that the steric hindrance around the carbocation center can influence the stability of the polymerization process. mdpi.com

Computational methods have also been used to determine the pKa for proton loss from the α-carbon of carbocations, which relates to their stability. arkat-usa.org Studies have shown that methoxy substituents can be more stabilizing for a carbene than for the corresponding carbocation, which is consistent with a larger rotational barrier for the methoxy group in dimethoxy carbene compared to the dimethoxymethyl cation. arkat-usa.org

Organolithium reagents are known to form aggregates in solution, and the nature of these aggregates can significantly impact their reactivity. wikipedia.org Computational studies, combined with NMR spectroscopy, have been used to investigate the structures of α-lithiated vinyl ethers. researchgate.netlookchem.com

Calculations (M06/6-31+G(d)) on the free energies of aggregate formation for a series of α-lithiated vinyl ethers, including (1-(methoxymethoxy)vinyl)lithium, have indicated a preference for the formation of tetramers in both the gas phase and in THF solution. researchgate.net These computational findings are consistent with NMR data which show that a single aggregate species is primarily present at low temperatures. researchgate.net The structure of these aggregates, such as tetramers with a cubane-type cluster of lithium atoms, influences their solubility and reactivity.

Simulation of Polymerization Processes

Computational simulations are valuable for understanding the complex processes involved in polymerization. Static analysis has been used to simulate glassy state relaxations in polymers like poly(vinyl methyl ether), specifically focusing on the rotation of methyl and methoxy groups. uum.edu.my

The mechanism of photocontrolled cationic polymerization of vinyl ethers has been investigated using a combination of spectroscopic techniques and computational analysis. cornell.edu These studies revealed a complex activation step involving the one-electron oxidation of a chain-transfer agent, followed by cleavage to generate a reactive cation that initiates polymerization. cornell.edu

Kinetic modeling has also been applied to the oxidation of related ethers, such as dimethyl ether, providing insights into the reaction pathways and the formation of various products. osti.gov While not directly on this compound, these simulations of related compounds help build a broader understanding of the fundamental reaction steps that could be applicable.

Mechanistic Insights into Controlled Polymerization

The controlled polymerization of vinyl ethers, including this compound, is predominantly achieved through cationic polymerization. Computational studies have been instrumental in understanding the complex mechanisms that enable control over this inherently rapid and sensitive process.

The primary challenge in cationic polymerization is managing the high reactivity of the propagating species, an oxocarbenium ion, to prevent undesirable chain transfer reactions. researchgate.netnih.gov Theoretical models have shown that achieving a controlled or "living" polymerization, characterized by a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions, relies on establishing a dynamic equilibrium between a reactive (propagating) species and a dormant, stabilized species. nih.govspsj.or.jp

Computational studies, often using Density Functional Theory (DFT), have explored the energetics of different initiation and propagation pathways. For vinyl ethers in general, these studies have investigated the interaction between the monomer, the growing polymer chain end, and the catalyst-cocatalyst system. mdpi.com For instance, research on stereoselective cationic polymerization has used computational methods to identify the solution-state structure of the catalyst and understand how it guides the stereochemistry of monomer addition to the reactive chain end. researchgate.netunc.edu

Mechanistic investigations into photocontrolled cationic polymerization of vinyl ethers have revealed the elementary steps involved. nih.govnih.gov These studies describe a complex activation step involving one-electron oxidation of a chain-transfer agent (CTA), followed by cleavage to generate a reactive cation that initiates polymerization. nih.govnih.gov The process involves reversible addition-fragmentation type degenerative chain transfer, which contributes to the controlled nature of the polymerization. nih.govnih.gov The deactivation step involves the capping of the polymer chain end. nih.gov Fine-tuning the electronic properties and redox potentials of the system's components, which can be modeled computationally, is crucial for achieving control. nih.gov

While many studies focus on model compounds like ethyl vinyl ether or isobutyl vinyl ether, the fundamental principles are applicable to this compound. nih.govspsj.or.jp The presence of the methoxymethyl group introduces specific electronic and coordinating effects that can be probed by computational chemistry.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The vinyl group is electron-rich due to the resonance effect of the adjacent ether oxygen atom, making it highly susceptible to electrophilic attack and thus well-suited for cationic polymerization. wikipedia.org The specific nature of the methoxymethyl substituent (–CH₂OCH₃) further modulates this reactivity compared to simple alkyl vinyl ethers.

Computational studies have explored the structures of reactive intermediates derived from vinyl ethers. A combined computational (M06/6-31+G(d) level of theory) and NMR study investigated the structure of α-lithiated vinyl ethers, which are important synthetic intermediates. researchgate.net The study calculated the free energies of aggregate formation for various α-lithiated vinyl ethers, including (1-(methoxymethoxy)vinyl)lithium. researchgate.net These calculations indicated a preference for the formation of tetrameric aggregates in both the gas phase and in THF solution, a finding consistent with NMR spectroscopic data. researchgate.net This provides insight into the ground-state structures of these reactive species, which is crucial for understanding their subsequent reactions.

Table 1: Calculated Free Energies (kcal/mol) of Aggregate Formation for α-Lithiated Vinyl Ethers in THF Data derived from computational studies on the aggregation of lithiated vinyl ether species. researchgate.net

| Lithiated Vinyl Ether Species | Dimer Formation (ΔG) | Trimer Formation (ΔG) | Tetramer Formation (ΔG) |

| (1-(Methoxymethoxy)vinyl)lithium | -2.1 | -2.7 | -5.7 |

| (1-Butoxyvinyl)lithium | -1.9 | -1.8 | -4.1 |

| (2,2-Difluoro-1-(methoxymethoxy)vinyl)lithium | -4.4 | -7.2 | -11.0 |

An evaluation of various monomer substrates in stereoselective polymerization has established key structure-reactivity relationships. unc.edu The steric and electronic parameters of the ether side chain significantly influence polymerization behavior. unc.edu For this compound, the additional oxygen atom in the side chain can potentially act as a Lewis base, coordinating with the cationic propagating center or the Lewis acid catalyst. This internal coordination can affect the stability of the propagating species and the stereochemistry of monomer insertion.

The reactivity of the double bond is paramount. Its reaction with acrolein, for example, is a key step in the synthesis of glutaraldehyde. wikipedia.org Theoretical studies can model the transition states of such cycloaddition reactions, elucidating the factors that control their facility and stereoselectivity. By comparing computational data across a range of vinyl ethers, a clearer picture emerges of how the methoxymethyl group specifically influences kinetic and thermodynamic parameters of its reactions.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and transformation of methoxymethyl vinyl ether and related vinyl ethers are critically dependent on the catalyst employed. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems.

A significant trend is the move towards metal-free organic catalysts as alternatives to traditional metal-based Lewis acids, which can leave metal residues in the final polymer, limiting their use in sensitive applications. acs.orgnih.gov One such promising organocatalyst is 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), which effectively catalyzes the polymerization of vinyl ethers. nih.gov The initiation mechanism involves the protonation of the vinyl ether monomer by the PCCP acid, forming an adduct that exists in equilibrium with the propagating unit and the cyclopentadienyl (B1206354) anion. nih.gov This system's success is partly due to the hydrogen bonding interaction between the anion and the propagating carbocationic chain end, which suppresses chain-transfer reactions and imparts living characteristics to the polymerization. nih.gov

In the realm of stereoselective polymerization, the design of new chiral catalyst systems is a major goal. acs.org Asymmetric ion pairing catalysis has emerged as a powerful strategy for achieving stereoselective cationic polymerization of vinyl ethers. acs.orgnih.govresearchgate.net This involves using chiral anions to control the stereochemistry of the propagating chain. For instance, the combination of ZrCl₄ with a spirocyclic phosphoric acid (SPA) has been shown to induce high stereoselectivity in the bulk cationic polymerization of vinyl ethers. researchgate.net Similarly, α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives combined with TiCl₄ have achieved high levels of tacticity control. researchgate.net The development of asymmetric ion-pairing photoredox catalysts, which combine photoredox cations with chiral anions like N,N′-bis(triflyl)phosphoramidimidates, has also led to the synthesis of highly isotactic poly(vinyl ether)s. rsc.org

Enzymatic catalysis offers a green and sustainable route for the synthesis of vinyl ether derivatives. For example, the immobilized enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to catalyze the one-pot synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids. nih.govdiva-portal.org This method is highly efficient, with conversions exceeding 90% in under an hour, and operates under benign conditions, avoiding the need for harsh reagents and simplifying purification. nih.govdiva-portal.org

Ruthenium carbene catalysts, such as the Grubbs II catalyst, are being explored for ene-yne cross-metathesis (EYCM) reactions involving vinyl ethers to produce conjugated 1,3-dienes, which are valuable building blocks in organic synthesis. beilstein-journals.org Additionally, new methods for the fundamental synthesis of alkyl vinyl ethers are being developed, such as the iridium-catalyzed reaction of alcohols with vinyl acetate (B1210297), which proceeds in high yields under the influence of [Ir(cod)Cl]₂ and Na₂CO₃. nih.gov

| Catalyst System | Type | Application | Key Features |

| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) | Organocatalyst | Cationic Polymerization | Metal-free, enables living characteristics. nih.gov |

| ZrCl₄ / Spirocyclic Phosphoric Acid (SPA) | Lewis Acid / Chiral Ligand | Stereoselective Polymerization | Achieves high tacticity in bulk polymerization. researchgate.net |

| TiCl₄ / TADDOL | Lewis Acid / Chiral Ligand | Stereoselective Polymerization | Produces polymers with high isotacticity (83-94% m). researchgate.net |

| Candida antarctica lipase B (CalB) | Enzyme | Vinyl Ether Ester Synthesis | Sustainable, one-pot synthesis, high conversion. nih.govdiva-portal.org |

| Grubbs II Catalyst | Ruthenium Carbene | Ene-Yne Cross-Metathesis | Synthesizes conjugated dienes from vinyl ethers. beilstein-journals.org |

| [Ir(cod)Cl]₂ / Na₂CO₃ | Iridium Complex | Alkyl Vinyl Ether Synthesis | Efficient synthesis from alcohols and vinyl acetate. nih.gov |

Exploration of New Polymer Architectures and Functional Materials

The versatility of this compound as a monomer allows for the creation of a wide array of polymer architectures and functional materials. A key area of research is the control of polymer tacticity to influence material properties. researchgate.net Highly isotactic poly(vinyl ether)s, for example, exhibit thermoplastic properties, and significant efforts are directed towards developing stereoselective cationic polymerization methods to access these materials. researchgate.netrsc.org The use of titanium-based Lewis acid catalysts with bulky aryloxy substituents has been shown to produce highly isotactic poly(isobutyl vinyl ether). acs.org

Beyond linear chains, researchers are exploring more complex architectures. Star-shaped polymers have been synthesized using multifunctional initiators. For instance, a hexa-functional initiator, hexa(iodomethyl) melamine (B1676169) (HIMM), prepared in situ from hexa(methoxymethyl) melamine (HMMM), can initiate the cationic polymerization of isobutyl vinyl ether to form hexa-armed, star-shaped "living" polymers. tandfonline.comtandfonline.com This approach opens the door to creating multi-telechelic poly(vinyl ethers) with unique properties. tandfonline.com

The development of degradable polymers is another crucial research direction, addressing concerns about the environmental impact of persistent carbon-carbon backbones. rsc.org One strategy involves the radical copolymerization of hydroxy-functional vinyl ethers with cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO). rsc.org This results in copolymers with ester linkages in the backbone, which are susceptible to degradation under alkaline conditions. rsc.org Another approach is the cationic degenerative chain-transfer copolymerization of vinyl ethers with cyclic thioacetals, which introduces thioacetal bonds into the polymer main chain that can be cleaved by hydrolysis. nih.gov This method allows for the synthesis of degradable multiblock copolymers. nih.gov

Furthermore, the synthesis of functional poly(vinyl ether)s that can undergo post-polymerization modification (PPM) is a rapidly growing field. d-nb.info By incorporating pendant functional groups, such as C=C double bonds or C≡C triple bonds, into the vinyl ether monomer, polymers can be created that are amenable to a variety of "click" chemistry reactions, including thiol-ene/-yne and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). d-nb.info This allows for the synthesis of a wide range of unprecedented functional materials with tailored properties. d-nb.info

| Polymer Architecture | Monomers / Initiators | Key Feature | Potential Application |

| Highly Isotactic Poly(vinyl ether) | Vinyl ethers with stereoselective catalysts (e.g., TiCl₄/TADDOL) | High crystallinity, thermoplastic properties. acs.orgresearchgate.net | Advanced materials, thermoplastics. researchgate.net |

| Star-Shaped Poly(vinyl ether) | Isobutyl vinyl ether with hexa(iodomethyl) melamine initiator | Hexa-armed, "living" polymer structure. tandfonline.comtandfonline.com | Rheology modifiers, drug delivery. |

| Degradable Copolymers | Hydroxy-functional vinyl ethers and 2-methylene-1,3-dioxepane (MDO) | Ester linkages in the backbone for selective degradation. rsc.org | Biocompatible materials, environmentally benign plastics. rsc.org |

| Functional Poly(vinyl ether)s | Vinyl ethers with pendant C=C or C≡C bonds | Allows for post-polymerization modification via click chemistry. d-nb.info | Surface modification, bioconjugation, advanced materials. d-nb.info |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is emerging as a powerful tool for polymer synthesis, offering advantages such as improved efficiency, reproducibility, enhanced safety, and scalability. researchgate.netresearchgate.netacs.org The application of flow microreactors to the cationic polymerization of vinyl ethers has demonstrated the ability to produce polymers with well-defined structures and narrow molecular weight distributions. researchgate.net This is particularly beneficial for highly exothermic cationic polymerizations, which are often difficult to control in traditional batch reactors. researchgate.netresearchgate.net

A notable advancement is the development of a continuous flow-through strategy to produce highly isotactic poly(isobutyl vinyl ether). rsc.org In this process, separate solutions of the catalyst and the monomer/initiator are merged in a mixer and then passed through a tubular reactor, allowing for precise control over reaction conditions and leading to high stereoselectivity (up to 98% meso dyad). rsc.org This continuous process holds significant promise for potential industrial applications. rsc.org